6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol
Overview
Description
6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol is a compound that features a pyridine ring substituted with a phenyl group bearing two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol typically involves a palladium-catalyzed cross-coupling reaction. One common method is the reaction between 6-bromo-3-pyridinol and 3,5-bis(trifluoromethyl)phenylboronic acid under microwave conditions in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction is carried out under nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone derivative, while reduction can produce various alcohols or amines.
Scientific Research Applications
6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl groups and pyridine ring. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds also feature the trifluoromethylphenyl group and have shown potent antimicrobial activity.
Trifluoromethylpyridines: These compounds share the trifluoromethyl and pyridine moieties and are used in similar applications, such as pharmaceuticals and agrochemicals.
Uniqueness
6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various applications .
Properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(21)6-20-11/h1-6,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHLIRAYHETDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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